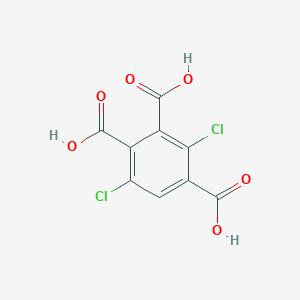

3,6-Dichlorotrimellitic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLALXNBVTWGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579685 | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-78-4 | |

| Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichlorotrimellitic Acid: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichlorotrimellitic acid, and its corresponding anhydride, are important chemical intermediates, primarily utilized as key precursors in the synthesis of fluorescent dyes and probes. These chlorinated fluoresceins and rhodamines, such as TET and HEX, are widely employed for labeling oligonucleotides and in DNA sequencing. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound and its anhydride. Detailed experimental protocols for the synthesis of the anhydride are presented, along with a summary of its physicochemical properties. The role of these compounds in the context of drug development is primarily as building blocks for creating analytical and diagnostic tools rather than as direct therapeutic agents.

Chemical Structure and Nomenclature

This compound is a tricarboxylic acid derivative of benzene with two chlorine substituents. The IUPAC name is 3,6-dichlorobenzene-1,2,4-tricarboxylic acid. Its chemical structure is depicted below:

Figure 1. Chemical Structure of this compound

The anhydride form, 3,6-Dichlorotrimellitic anhydride, is formed by the dehydration of the acid, creating a five-membered anhydride ring. The IUPAC name for the anhydride is 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid.

Figure 2. Chemical Structure of 3,6-Dichlorotrimellitic Anhydride

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound and its anhydride.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 137071-78-4 | [1][2] |

| Molecular Formula | C₉H₄Cl₂O₆ | [2] |

| Molecular Weight | 279.03 g/mol | [2] |

| Appearance | White powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 277.9384932 Da | [2] |

| Topological Polar Surface Area | 112 Ų | [2] |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [3][4] |

Table 2: Properties of 3,6-Dichlorotrimellitic Anhydride

| Property | Value | Reference |

| CAS Number | 81742-10-1 | [1] |

| Molecular Formula | C₉H₂Cl₂O₅ | [1][5] |

| Molecular Weight | 261.01 g/mol | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 259.9279285 Da | [1] |

| Topological Polar Surface Area | 80.7 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the formation of its anhydride. A detailed synthetic route for 3,6-Dichlorotrimellitic anhydride is outlined in patent CN116606271B, starting from 2,5-dichloro-p-xylene.[6] The acid can then be obtained by hydrolysis of the anhydride.

Synthesis of 3,6-Dichlorotrimellitic Anhydride

The synthesis involves a multi-step process, which is depicted in the workflow diagram below. The key steps include Friedel-Crafts acylation, oxidation, and a final decarbonylation and condensation to form the anhydride ring.[6]

Experimental Protocol for the Synthesis of 3,6-Dichlorotrimellitic Anhydride (adapted from CN116606271B)[6]

Step 1 & 2: Synthesis of 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid

-

To a 2000 mL reaction bottle, add 600.0 mL of a 10% potassium carbonate aqueous solution.

-

With stirring at room temperature, add 30.0 g of 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxyylidene acetic acid methyl ester.

-

Heat the reaction system to 50-80°C and maintain until the ester group is completely hydrolyzed.

-

Slowly add 93.0 g of potassium permanganate in batches, ensuring the system temperature does not exceed 100°C.

-

After the addition is complete, continue to reflux until the reaction is complete.

-

Cool the reaction mixture to room temperature and filter. Wash the filter cake with water and combine the filtrates.

-

Adjust the pH of the filtrate to <1 with a dilute acid.

-

Extract the aqueous solution with 300 mL of ethyl acetate.

-

Collect the organic phase, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under vacuum to obtain a white solid of 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

Step 3: Synthesis of 3,6-Dichlorotrimellitic Anhydride

-

To a 500 mL reaction bottle, add 200.0 mL of concentrated sulfuric acid.

-

With stirring at room temperature, add 40.0 g of 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

-

Heat the reaction system to 110-130°C and maintain until the starting material is completely consumed.

-

Cool the reaction solution to room temperature.

-

Slowly pour the reaction solution into 800 g of crushed ice to precipitate a white solid.

-

Extract the solid with 400 mL of ethyl acetate.

-

Collect the organic phase, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under vacuum to obtain a white solid.

-

The crude product can be further purified by pulping with heptane and drying under vacuum to yield 3,6-Dichlorotrimellitic anhydride.[6]

Synthesis of this compound

The conversion of 3,6-Dichlorotrimellitic anhydride to this compound is a standard hydrolysis reaction. A general protocol is provided below.

General Protocol for Hydrolysis of the Anhydride

-

Dissolve 3,6-Dichlorotrimellitic anhydride in a suitable solvent, such as a mixture of water and a co-solvent like acetone or THF to aid solubility.

-

Heat the mixture to reflux for a sufficient period to ensure complete hydrolysis of the anhydride ring. The reaction can be monitored by techniques such as TLC or HPLC.

-

After completion, cool the reaction mixture and remove the organic co-solvent under reduced pressure.

-

The resulting aqueous solution can be cooled to induce crystallization of this compound.

-

The solid product is then collected by filtration, washed with cold water, and dried.

Applications in Research and Drug Development

The primary application of this compound and its anhydride is in the synthesis of fluorescent probes.[4][5] These compounds serve as crucial building blocks for creating dichlorinated fluoresceins and rhodamines, such as TET and HEX.[1] These dyes are extensively used in molecular biology and diagnostics for:

-

Oligonucleotide Labeling: Covalently attaching fluorescent tags to DNA or RNA probes for use in techniques like PCR, microarrays, and in situ hybridization.

-

DNA Sequencing: As fluorescent terminators in Sanger sequencing or as labels for probes in next-generation sequencing technologies.

While not a direct therapeutic agent, the role of this compound in facilitating the synthesis of these vital research and diagnostic tools makes it a compound of significant interest to the drug development community. The ability to create custom-labeled oligonucleotides is fundamental to many areas of biomedical research, including target identification and validation, and the development of nucleic acid-based therapeutics.

Safety and Handling

3,6-Dichlorotrimellitic anhydride is classified as an irritant. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and its anhydride are valuable chemical intermediates with a well-defined role in the synthesis of fluorescent labeling agents. This guide has provided a detailed overview of their chemical structures, physicochemical properties, and a comprehensive synthesis protocol for the anhydride. While direct biological activities of this compound are not widely reported, its importance as a precursor for tools used in genetic analysis and diagnostics underscores its relevance to the fields of biomedical research and drug development. Future research may explore other potential applications of this chlorinated aromatic acid.

References

- 1. This compound - CAS-Number 137071-78-4 - Order from Chemodex [chemodex.com]

- 2. osha.gov [osha.gov]

- 3. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Dichloro trimellitic anhydride | 81742-10-1 | FD76933 [biosynth.com]

- 5. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. CN116606271B - A kind of synthesis method of 3,6-dichlorotrimellitic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,6-Dichlorotrimellitic Acid

CAS Number: 137071-78-4 Molecular Formula: C₉H₄Cl₂O₆ Molecular Weight: 279.03 g/mol

This technical guide provides a comprehensive overview of 3,6-Dichlorotrimellitic acid, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Data

This compound is a chlorinated aromatic tricarboxylic acid. Its structure consists of a benzene ring substituted with two chlorine atoms and three carboxylic acid groups. This substitution pattern imparts specific chemical properties that make it a valuable precursor in the synthesis of various functional molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,6-dichlorobenzene-1,2,4-tricarboxylic acid | PubChem[1] |

| Synonyms | 1,2,4-Benzenetricarboxylic acid, 3,6-dichloro-; 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | PubChem[1] |

| Appearance | White powder | Adipogen[2], Chemodex[3] |

| Solubility | Soluble in DMSO | Adipogen[2] |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | Chemodex[3], Adipogen[2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 277.938493 | PubChem[1] |

| Topological Polar Surface Area | 112 Ų | PubChem[1] |

Synthesis and Experimental Protocols

The primary route to this compound involves the synthesis of its anhydride, 3,6-Dichlorotrimellitic anhydride, followed by hydrolysis. A detailed synthetic procedure for the anhydride is outlined in patent CN116606271B[4].

Synthesis of 3,6-Dichlorotrimellitic Anhydride

The synthesis of 3,6-Dichlorotrimellitic anhydride can be achieved through a multi-step process starting from 2,5-dichloro-p-xylene. The general workflow is depicted below.

Experimental Protocol for 3,6-Dichlorotrimellitic Anhydride Synthesis (Adapted from CN116606271B)[4]:

-

Friedel-Crafts Acylation: 2,5-dichloro-p-xylene is reacted with an oxalyl chloride monoester in the presence of aluminum trichloride as a catalyst to yield a 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoacetate derivative. The reaction temperature is maintained between 35-75°C.

-

Hydrolysis and Oxidation: The resulting ester is hydrolyzed using a 10% aqueous solution of potassium carbonate at 50-80°C. Following complete hydrolysis, the intermediate is oxidized with potassium permanganate to form 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

-

Decarbonylation and Condensation: The dicarboxylic acid intermediate is then treated with concentrated sulfuric acid at a temperature of 110-130°C. This step results in decarbonylation and condensation to yield 3,6-Dichlorotrimellitic anhydride. The crude product is precipitated by pouring the reaction mixture into ice, followed by extraction with ethyl acetate, drying, and solvent removal. The solid is then triturated with heptane and dried under vacuum.

Hydrolysis to this compound

The hydrolysis of the anhydride to the corresponding tricarboxylic acid is a standard procedure.

General Experimental Protocol for Hydrolysis:

-

3,6-Dichlorotrimellitic anhydride is dissolved in a suitable solvent, such as a mixture of an organic solvent and water.

-

The solution is heated to reflux for a period sufficient to ensure complete hydrolysis. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Spectral Data

Table 3: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic proton signal(s) in the downfield region (typically 7-8.5 ppm). Broad signals for the carboxylic acid protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons, with those attached to chlorine and carboxylic acid groups being significantly shifted. Carbonyl carbon signals in the downfield region (typically 165-185 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carbonyl groups (around 1700 cm⁻¹). C-Cl stretching bands in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns, including the loss of water and carbon dioxide. |

Applications in Research and Drug Development

The primary application of this compound is as a key precursor in the synthesis of dichlorinated fluorescent dyes, such as tetrachlorofluorescein (TET) and hexachlorofluorescein (HEX)[4]. These dyes are widely used for labeling oligonucleotides for applications in DNA sequencing and genetic analysis. The chlorine substituents on the fluorescein core modify the spectral properties of the dye, providing distinct excitation and emission wavelengths that are crucial for multiplex detection.

Biological Activity and Toxicology

There is currently no direct information available in the scientific literature regarding the specific biological activity or signaling pathways of this compound itself. Its primary role is that of a synthetic building block.

However, studies on related chlorinated aromatic carboxylic acids, such as chlorobenzoic acids, have been conducted to assess their toxicity. For instance, 4-chlorobenzoic acid has been classified as moderately hazardous and has shown organotoxic effects, particularly on the hepatorenal system in animal studies[1][5][6]. It is important to note that the toxicity of a compound is highly dependent on its specific structure, and direct extrapolation of toxicity data from simpler analogs to this compound should be done with caution. As a chlorinated aromatic compound, appropriate safety precautions should be taken during handling.

Safety and Handling

As with any chemical compound, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of fluorescent dyes for biotechnological applications. While its own biological activity is not yet characterized, its utility as a precursor for functional molecules is well-established. Further research into the physicochemical properties and potential biological effects of this compound and its derivatives could open up new avenues for its application in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. This compound - CAS-Number 137071-78-4 - Order from Chemodex [chemodex.com]

- 4. CN116606271B - A kind of synthesis method of 3,6-dichlorotrimellitic anhydride - Google Patents [patents.google.com]

- 5. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Synthesis of 3,6-Dichlorotrimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 3,6-dichlorotrimellitic anhydride, a key precursor in the preparation of various dichlorinated fluoresceins and rhodamines like TET and HEX, which are extensively used for labeling oligonucleotides and in DNA sequencing.[1][2] The document outlines two distinct synthesis methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective production of this important chemical intermediate.

Synthesis Pathway 1: From 2,5-Dichloro-p-xylene via Friedel-Crafts Acylation and Decarbonylation

This pathway commences with 2,5-dichloro-p-xylene and proceeds through a multi-step process involving Friedel-Crafts acylation, hydrolysis, oxidation, and a final decarbonylation and condensation to yield 3,6-dichlorotrimellitic anhydride.[3]

Reaction Scheme:

Caption: Pathway 1: Friedel-Crafts Acylation Route.

Experimental Protocol:

Step 1: Synthesis of 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoylidene acetic acid monoester [3]

-

In a reaction vessel, 2,5-dichloro-p-xylene is treated with an oxalyl chloride monoester (e.g., methyl or ethyl monoester of oxalyl chloride) in the presence of aluminum trichloride as a catalyst.

-

The reaction is a Friedel-Crafts acylation.

Step 2: Synthesis of 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid [3]

-

The ester from the previous step is hydrolyzed in a 10% aqueous solution of potassium carbonate.

-

The mixture is heated to a temperature between 50-80°C until the ester group is completely hydrolyzed, forming a homogeneous system.

-

The resulting solution is then oxidized using potassium permanganate to yield 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

Step 3: Synthesis of 3,6-Dichlorotrimellitic anhydride [3]

-

The intermediate from Step 2 is subjected to decarbonylation and condensation in concentrated sulfuric acid.

-

The reaction is carried out at a temperature range of 110-130°C.

-

The amount of 98% concentrated sulfuric acid used is in the range of 2-10 mL per gram of the starting dicarboxylic acid.

Quantitative Data:

| Parameter | Value |

| Hydrolysis Temperature | 50-80°C |

| Decarbonylation Temp. | 110-130°C |

| H₂SO₄ (98%) Volume Ratio | 2-10 V/W (mL per gram of reactant)[3] |

Synthesis Pathway 2: From 2,5-Dichloro-p-xylene via Friedel-Crafts Acetylation and Oxidation

This alternative pathway also utilizes 2,5-dichloro-p-xylene as the starting material but employs a Friedel-Crafts acetylation followed by oxidation and subsequent high-temperature dehydration.[3]

Reaction Scheme:

Caption: Pathway 2: Friedel-Crafts Acetylation Route.

Experimental Protocol:

Step 1: Synthesis of 1-(2,5-dichloro-3,6-dimethylphenyl)ethan-1-one [3]

-

2,5-dichloro-p-xylene is subjected to a Friedel-Crafts acetylation reaction with acetyl chloride, using aluminum trichloride as the catalyst.

Step 2: Synthesis of 3,6-dichlorobenzene-1,2,4-tricarboxylic acid [3]

-

The acetylated intermediate is oxidized with potassium permanganate to form 3,6-dichlorobenzene-1,2,4-tricarboxylic acid.

Step 3: Synthesis of 3,6-Dichlorotrimellitic anhydride [3]

-

The solid 3,6-dichlorobenzene-1,2,4-tricarboxylic acid is directly dehydrated under high-temperature conditions to yield the final anhydride product.

Quantitative Data:

At present, specific quantitative data for yields and purity for this pathway are not detailed in the available literature. Further experimental investigation is recommended to establish these parameters.

Summary and Outlook

The presented synthesis pathways offer viable routes for the production of 3,6-dichlorotrimellitic anhydride. Pathway 1 is described with more specific reaction conditions, particularly for the final cyclization step, suggesting a more controlled process. Pathway 2 represents a more direct approach, though it may require optimization of the high-temperature dehydration step to ensure high purity and yield. The choice of pathway may depend on the availability of starting materials, desired scale of production, and the specific equipment and safety protocols in place within the research or manufacturing facility. The development of these synthetic routes is crucial for the continued availability of essential chlorinated dyes for biochemical and diagnostic applications.

References

Physical and chemical properties of 3,6-Dichlorotrimellitic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichlorotrimellitic anhydride is a chlorinated aromatic anhydride that serves as a pivotal precursor in the synthesis of various functional molecules. Its primary application lies in the production of dichlorinated fluorescein and rhodamine dyes, such as TET and HEX, which are extensively used for labeling oligonucleotides in DNA sequencing and quantitative PCR (qPCR) applications.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 3,6-dichlorotrimellitic anhydride, its synthesis, and its applications in research and development.

Chemical and Physical Properties

3,6-Dichlorotrimellitic anhydride is a solid, off-white to light brown compound.[3] Due to its reactive nature, it should be stored at 4°C under sealed conditions, away from moisture and light to prevent hydrolysis.[3] For long-term storage in solvent, it is recommended to keep it at -80°C for up to six months or -20°C for one month.[3]

Quantitative Data

A summary of the key physical and chemical properties of 3,6-Dichlorotrimellitic anhydride is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂Cl₂O₅ | [4][5] |

| Molecular Weight | 261.01 g/mol | [4][5] |

| CAS Number | 81742-10-1 | [5] |

| Appearance | Off-white to light brown solid | [3] |

| Solubility | DMSO: 100 mg/mL (383.11 mM) | [3] |

| Storage Temperature | 4°C (short-term), -20°C to -80°C (in solvent, long-term) | [3] |

Synthesis and Experimental Protocols

The synthesis of 3,6-dichlorotrimellitic anhydride typically involves a multi-step process starting from 2,5-dichloro-p-xylene. A patented method outlines a feasible reaction pathway.[3]

Synthesis Workflow

A general workflow for the synthesis of 3,6-dichlorotrimellitic anhydride is depicted in the following diagram.

Caption: Synthetic pathway for 3,6-Dichlorotrimellitic anhydride.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on the patented synthesis method.[3]

-

Friedel-Crafts Acylation: 2,5-dichloro-p-xylene is reacted with an oxalyl chloride monoester in the presence of a Lewis acid catalyst such as aluminum trichloride.

-

Hydrolysis: The resulting acetate intermediate is hydrolyzed, for instance, using an aqueous solution of potassium carbonate.

-

Oxidation: The hydrolyzed intermediate is then oxidized using a strong oxidizing agent like potassium permanganate.

-

Decarbonylation and Condensation: The resulting dicarboxylic acid undergoes decarbonylation and condensation in concentrated sulfuric acid at a temperature of 110-130°C to yield the final product, 3,6-dichlorotrimellitic anhydride.

Reactivity and Chemical Behavior

As a dicarboxylic anhydride, 3,6-dichlorotrimellitic anhydride is a reactive compound.[5] The anhydride ring is susceptible to nucleophilic attack, particularly by amines, alcohols, and water. This reactivity is fundamental to its use in the synthesis of fluorescent dyes and polymers, where it forms stable amide or ester linkages.

Spectroscopic Data

While complete, experimentally-derived spectra are not widely published, some spectroscopic information is available.

-

¹H NMR: A patent reports a proton NMR signal at δ 8.36 (singlet, 1H) in acetone-d₆.[3]

Applications in Research and Drug Development

The primary significance of 3,6-dichlorotrimellitic anhydride in the life sciences is its role as a key intermediate in the synthesis of fluorescent probes.[1][2]

Precursor to Fluorescent Dyes

3,6-Dichlorotrimellitic anhydride is the starting material for producing tetrachlorofluorescein (TET) and hexachlorofluorescein (HEX).[1][2] These dyes are widely employed in molecular biology for:

-

DNA Sequencing: Labeling of oligonucleotides.[3]

-

Quantitative PCR (qPCR): As reporter dyes in multiplex assays.[2]

-

Fluorescence in situ Hybridization (FISH) [2]

-

Fluorescence Resonance Energy Transfer (FRET) [2]

The use of these fluorescent dyes is crucial in drug discovery and diagnostics for studying drug-transporter interactions and in high-throughput screening assays.[6]

Polymer Synthesis

This compound is also utilized in the synthesis of high-performance polymers, such as polyimides. These polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them valuable in various industrial applications.

Safety and Handling

3,6-Dichlorotrimellitic anhydride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Logical Relationships in Application

The following diagram illustrates the logical flow from the properties of 3,6-dichlorotrimellitic anhydride to its end-use applications.

Caption: Application workflow of 3,6-Dichlorotrimellitic anhydride.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. idtdna.com [idtdna.com]

- 3. CN116606271B - A kind of synthesis method of 3,6-dichlorotrimellitic anhydride - Google Patents [patents.google.com]

- 4. 3,6-Dichlorotrimellitic anhydride | C9H2Cl2O5 | CID 15883776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-Dichloro trimellitic anhydride | 81742-10-1 | FD76933 [biosynth.com]

- 6. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Radiant Legacy of Chlorinated Fluoresceins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of chlorinated fluoresceins. From their origins in the late 19th century to their indispensable role in modern cell biology and diagnostics, these halogenated xanthene dyes offer a rich landscape of chemical innovation and scientific utility. This document provides a comprehensive overview of their synthesis, photophysical properties, and key experimental applications, tailored for the scientific community.

Discovery and Historical Development

The story of chlorinated fluoresceins begins with the seminal work of German chemist Adolf von Baeyer, who first synthesized the parent compound, fluorescein, in 1871.[1][2] This was achieved through the condensation of phthalic anhydride and resorcinol.[1][3] The remarkable fluorescence of this new compound quickly spurred further investigation into its derivatives.

While a precise date for the first synthesis of a chlorinated fluorescein remains elusive in historical records, it is evident that halogenated derivatives were prepared shortly after the initial discovery of fluorescein. The groundwork for these developments was laid by the exploration of halogenated phthalic anhydrides and resorcinols as precursors. For instance, the iodination of dichlorofluorescein was reported as early as 1887, indicating that chlorinated intermediates were already being synthesized and utilized.

The primary motivation for halogenating the fluorescein scaffold was to modulate its photophysical and chemical properties. Early researchers discovered that the introduction of chlorine atoms onto the xanthene ring could significantly alter the dye's acidity (pKa), absorption and emission spectra, and quantum yield. These modifications proved crucial for tailoring the dyes to specific applications, such as pH sensing in acidic environments and the detection of reactive oxygen species.

Photophysical and Chemical Properties of Chlorinated Fluoresceins

The addition of chlorine atoms to the fluorescein structure has profound effects on its electronic and, consequently, its spectral properties. Generally, chlorination leads to a red-shift in both the absorption and emission maxima and can influence the fluorescence quantum yield.[] Furthermore, the electron-withdrawing nature of chlorine atoms lowers the pKa of the phenolic hydroxyl groups, making chlorinated fluoresceins useful as pH indicators in more acidic ranges compared to the parent fluorescein molecule.[5][6]

Below is a summary of the key photophysical properties of several common chlorinated fluorescein derivatives.

| Compound | Abbreviation | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | pKa |

| 2',7'-Dichlorofluorescein | DCF | 504 | 529 | ~0.11 | ~5.5 |

| 4,5,6,7-Tetrachlorofluorescein | TCF | 468 (in Pyridine) | - | - | - |

| 5-(and-6)-Carboxy-2′,7′-dichlorofluorescein | carboxy-DCF | ~505 | ~525 | - | 4.8 |

| 4,7,2',7'-Tetrachloro-6-(5-carboxypentyl)fluorescein | - | - | - | - | - |

| 4,7,4',5'-Tetrachloro-6-(5-carboxypentyl)fluorescein | - | - | - | - | - |

Note: The exact photophysical properties can vary depending on the solvent, pH, and substitution pattern.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common chlorinated fluorescein and a key bioanalytical assay where it is employed.

Synthesis of 2',7'-Dichlorofluorescein

This protocol describes a general method for the synthesis of 2',7'-dichlorofluorescein via the condensation of 4-chlororesorcinol and phthalic anhydride.

Materials:

-

4-Chlororesorcinol

-

Phthalic anhydride

-

Zinc chloride (anhydrous) or Methanesulfonic acid

-

Stirring apparatus

-

Heating mantle or oil bath

-

Reaction flask with condenser

-

Beaker

-

Filtration apparatus

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol or Methanol for recrystallization

Procedure:

-

Combine 2 molar equivalents of 4-chlororesorcinol and 1 molar equivalent of phthalic anhydride in a reaction flask.

-

Add a catalytic amount of anhydrous zinc chloride or use methanesulfonic acid as both a solvent and catalyst.

-

Heat the mixture with stirring to approximately 180-200°C (if using zinc chloride) or a milder temperature of around 80-100°C (if using methanesulfonic acid).

-

Maintain the reaction at this temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the crude product in a dilute solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the 2',7'-dichlorofluorescein.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Purify the product by recrystallization from ethanol or methanol to yield the final product.

Detection of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure overall oxidative stress within cells.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

96-well plate (black, clear bottom for microscopy)

-

Fluorescence microplate reader or fluorescence microscope

-

Positive control (e.g., hydrogen peroxide or tert-butyl hydroperoxide)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Reagent Preparation: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 10-25 µM).

-

Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Treatment: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Add the experimental treatment (e.g., drug, toxin) prepared in cell culture medium to the respective wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Measurement: Measure the fluorescence intensity at various time points using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively. Alternatively, visualize the fluorescence using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway: Intracellular ROS Detection with DCFH-DA

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Logical Relationship: pH-Dependent Equilibrium of Chlorinated Fluoresceins

Caption: pH equilibrium and the effect of chlorination on fluorescein.

References

Theoretical Reactivity of 3,6-Dichlorotrimellitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical reactivity of 3,6-Dichlorotrimellitic acid. The content herein is curated for professionals in research, scientific, and drug development fields, offering in-depth insights into the molecule's chemical behavior, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Concepts: Electronic and Steric Influences

This compound is a polysubstituted benzene derivative, and its reactivity is fundamentally governed by the electronic and steric effects of its substituents: two chlorine atoms and three carboxylic acid groups. The interplay of these groups dictates the electron density distribution within the aromatic ring and the accessibility of its reactive sites.

The chlorine atoms, being electronegative, exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R), a weaker, opposing effect. This duality makes halogens deactivating yet ortho, para-directing substituents.

The three carboxylic acid groups are strongly electron-withdrawing through both inductive and resonance effects (-I, -R). This significantly deactivates the aromatic ring, making it less nucleophilic. These groups are meta-directing for electrophilic substitution reactions.

The combination of these substituents on the benzene ring of this compound results in a highly electron-deficient aromatic system. The positions for potential electrophilic attack are influenced by a complex interplay of these directing effects, as well as steric hindrance from the bulky carboxylic acid groups.

Quantitative Physicochemical Data

| Property | This compound | 3,6-Dichlorotrimellitic Anhydride |

| Molecular Formula | C₉H₄Cl₂O₆[1] | C₉H₂Cl₂O₅[2] |

| Molecular Weight | 279.03 g/mol [1] | 261.01 g/mol [2] |

| XLogP3 | 1.8[1] | 2.1[2] |

| Hydrogen Bond Donor Count | 3 | 1 |

| Hydrogen Bond Acceptor Count | 6 | 5 |

| Rotatable Bond Count | 3 | 1 |

| Exact Mass | 277.9384932 Da[1] | 259.9279285 Da[2] |

| Topological Polar Surface Area | 112 Ų[1] | 80.7 Ų[2] |

| Heavy Atom Count | 17 | 16 |

Theoretical Reactivity Analysis

The primary modes of reactivity for this compound can be categorized into reactions involving the carboxylic acid groups and reactions on the aromatic ring.

1. Reactions of the Carboxylic Acid Groups:

The three carboxylic acid moieties are the most reactive sites for nucleophilic attack. These groups can undergo standard transformations such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Reaction with amines to yield amides.

-

Acid Chloride Formation: Conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Anhydride Formation: The two adjacent carboxylic acid groups can readily form a cyclic anhydride upon heating. This anhydride is a key precursor in various syntheses.[3]

2. Reactivity of the Aromatic Ring:

Due to the strong deactivating nature of the chloro and carboxyl substituents, electrophilic aromatic substitution on the this compound ring is expected to be challenging, requiring harsh reaction conditions. The directing effects of the substituents would favor electrophilic attack at the C5 position, which is meta to the three carboxyl groups and ortho to one of the chlorine atoms.

A significant reaction involving the aromatic system, particularly with the anhydride form, is the Friedel-Crafts acylation . This is prominently seen in the synthesis of fluorescein and rhodamine dyes.

Key Experimental Protocol: Synthesis of Dichlorinated Rhodamine Dyes

This compound, typically in its anhydride form, is a crucial precursor for the synthesis of various dichlorinated fluoresceins and rhodamines, such as TET and HEX.[3][4] These dyes are extensively used for labeling oligonucleotides in DNA sequencing.[3][4] The following is a generalized experimental protocol for the synthesis of a dichlorinated rhodamine dye via Friedel-Crafts acylation.

Reaction: Condensation of 3,6-Dichlorotrimellitic Anhydride with an m-Aminophenol Derivative.

Materials:

-

3,6-Dichlorotrimellitic Anhydride

-

m-Aminophenol derivative (e.g., 3-(diethylamino)phenol)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid)

-

High-boiling point solvent (optional, the reaction can be run neat)

Procedure:

-

Combine 3,6-Dichlorotrimellitic anhydride and two molar equivalents of the m-aminophenol derivative in a reaction vessel equipped with a stirrer and a condenser.

-

Carefully add a catalytic amount of the strong acid.

-

Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then purified, often by precipitation in water followed by column chromatography on silica gel.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, will vary depending on the specific m-aminophenol derivative used.

Visualizing Reaction Pathways and Logical Relationships

Diagram 1: Electronic Effects on the Aromatic Ring of this compound

Caption: Electronic substituent effects in this compound.

Diagram 2: Generalized Workflow for Rhodamine Synthesis

Caption: Workflow for dichlorinated rhodamine synthesis.

References

- 1. 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | C9H4Cl2O6 | CID 15923461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichlorotrimellitic anhydride | C9H2Cl2O5 | CID 15883776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride [3,6-Dichlorotrimellitic anhydride] | AAT Bioquest [aatbio.com]

- 4. adipogen.com [adipogen.com]

A Technical Guide to 3,6-Dichlorotrimellitic Anhydride: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichlorotrimellitic anhydride, a key chemical intermediate in the synthesis of fluorescent probes and high-performance polymers. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary applications, particularly in the development of materials for biological research and diagnostics.

Core Properties of 3,6-Dichlorotrimellitic Anhydride

3,6-Dichlorotrimellitic anhydride is a reactive organic compound notable for its anhydride and carboxylic acid functionalities, alongside two chlorine substituents on the benzene ring. These features make it a valuable precursor for a variety of chemical syntheses.

Physicochemical Data

Quantitative data for 3,6-Dichlorotrimellitic anhydride is summarized in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

| Property | Value | Source |

| Chemical Formula | C₉H₂Cl₂O₅ | [1][2][3] |

| Molecular Weight | 261.01 g/mol | [1][2] |

| IUPAC Name | 4,7-dichloro-1,3-dioxo-2-benzofuran-5-carboxylic acid | |

| CAS Number | 81742-10-1 | [1] |

| Appearance | Off-white to light brown solid | |

| Purity | ≥97% | [3] |

| Storage Conditions | 2-8°C, sealed, away from moisture and light | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) |

Synthesis of 3,6-Dichlorotrimellitic Anhydride

The following is a detailed experimental protocol for the synthesis of 3,6-Dichlorotrimellitic anhydride, adapted from a patented method. This process involves a multi-step reaction sequence starting from 2,5-dichloro-p-xylene.

Experimental Protocol: Synthesis of 3,6-Dichlorotrimellitic Anhydride

This synthesis is a three-step process: Friedel-Crafts acylation, oxidation, and finally, decarbonylation and condensation.

Step 1: Friedel-Crafts Acylation

-

In a suitable reaction vessel, dissolve 2,5-dichloro-p-xylene in a solvent such as dichloromethane.

-

Under an inert atmosphere, add a Lewis acid catalyst, for example, aluminum trichloride (AlCl₃).

-

Slowly add oxalyl chloride monoester to the reaction mixture.

-

Stir the reaction at a controlled temperature until the formation of 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoacetic acid monoester is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.

Step 2: Oxidation

-

Hydrolyze the ester group of the product from Step 1 using an aqueous solution of potassium carbonate.

-

After hydrolysis, oxidize the methyl groups using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Carefully control the reaction temperature during the addition of the oxidizing agent.

-

Once the oxidation is complete, filter the reaction mixture to remove manganese dioxide byproducts.

-

Acidify the filtrate to precipitate the resulting 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

Step 3: Decarbonylation and Condensation

-

Add the purified product from Step 2 to concentrated sulfuric acid.

-

Heat the mixture to a temperature of 110-130°C to induce decarbonylation and intramolecular condensation.

-

Maintain the temperature until the reaction is complete.

-

Cool the reaction mixture and carefully pour it over ice to precipitate the final product, 3,6-Dichlorotrimellitic anhydride.

-

Collect the solid by filtration, wash with cold water, and dry under a vacuum to yield the purified product.

Synthesis Workflow

Applications in Research and Drug Development

The primary application of 3,6-Dichlorotrimellitic anhydride is as a crucial precursor for the synthesis of various dichlorinated fluorescein and rhodamine dyes. These fluorescent molecules, such as TET and HEX, are extensively used in molecular biology and diagnostics for labeling oligonucleotides and in DNA sequencing.

Role as a Precursor in Fluorescent Dye Synthesis

3,6-Dichlorotrimellitic anhydride serves as the anhydride component in a condensation reaction with a substituted resorcinol to form the core structure of dichlorinated xanthene dyes. The presence of the chlorine atoms on the phenyl ring of the anhydride modifies the spectral properties of the resulting dye, leading to unique excitation and emission wavelengths that are valuable in multiplex fluorescence detection applications.

Illustrative Experimental Protocol: General Fluorescein Synthesis

-

Combine 3,6-Dichlorotrimellitic anhydride and a suitable resorcinol derivative in a reaction vessel.

-

Add a catalyst, such as zinc chloride or a strong acid (e.g., sulfuric acid).

-

Heat the mixture to a high temperature (typically 180-200°C) to drive the condensation reaction.

-

Maintain the temperature for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture and dissolve the crude product in a basic aqueous solution.

-

Purify the dye through precipitation by acidification and subsequent recrystallization or chromatography.

Logical Relationship of Dye Synthesis

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that 3,6-Dichlorotrimellitic anhydride has direct biological activity or is involved in cellular signaling pathways. Its utility in the life sciences is primarily as a synthetic intermediate for creating functionally active molecules, such as fluorescent probes, rather than being biologically active itself. Researchers should handle this compound with appropriate safety precautions as a reactive chemical intermediate.

Conclusion

3,6-Dichlorotrimellitic anhydride is a valuable chemical building block, particularly for the synthesis of specialized fluorescent dyes used in critical molecular biology applications like DNA sequencing. Its well-defined synthesis and reactive nature allow for the creation of custom fluorophores with specific spectral properties. While it does not appear to have direct biological activity, its role as a precursor makes it an important compound for professionals in drug development and biomedical research who rely on fluorescent labeling and detection technologies. Further research into new applications for this and similar anhydrides could yield novel materials and probes for advanced scientific investigation.

References

Methodological & Application

Application of 3,6-Dichlorotrimellitic Anhydride in High-Performance Polymer Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorotrimellitic anhydride is a chlorinated aromatic anhydride monomer crucial for the synthesis of high-performance polymers, particularly polyimides. The incorporation of chlorine atoms into the polymer backbone imparts desirable properties such as enhanced flame retardancy, improved solubility, and modified dielectric properties. Polyimides derived from this monomer exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the electronics, aerospace, and automotive industries. This document provides detailed application notes, experimental protocols, and characterization data for the use of 3,6-dichlorotrimellitic anhydride in polymer chemistry.

Key Applications

Polymers derived from 3,6-dichlorotrimellitic anhydride are utilized in a variety of high-performance applications:

-

Electronics: As insulating films for flexible printed circuit boards and in the fabrication of microelectronics due to their excellent dielectric properties and thermal stability.

-

Aerospace and Automotive: In the manufacturing of heat-resistant components and advanced coatings and adhesives that must withstand extreme temperatures and harsh environments.

-

Advanced Materials: As a precursor for the synthesis of specialty polymers with tailored properties for specific industrial needs.

-

Fluorescent Probes: The anhydride is a key precursor for preparing dichlorinated fluoresceins and rhodamines, such as TET and HEX, which are widely used for labeling oligonucleotides in DNA sequencing.

Experimental Protocols

The synthesis of polyimides from 3,6-dichlorotrimellitic anhydride typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) intermediate, which is then converted to the final polyimide in the second step through thermal or chemical imidization.

Protocol 1: Synthesis of Poly(amic acid) from 3,6-Dichlorotrimellitic Anhydride and 4,4'-Oxydianiline (ODA)

Materials:

-

3,6-Dichlorotrimellitic anhydride (DCTA)

-

4,4'-Oxydianiline (ODA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas (inert atmosphere)

-

Mechanical stirrer

-

Three-necked round-bottom flask

-

Ice bath

Procedure:

-

In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/w).

-

Stir the mixture under a continuous nitrogen stream at room temperature until the ODA is completely dissolved.

-

Cool the diamine solution to 0-5 °C using an ice bath.

-

Gradually add an equimolar amount of 3,6-dichlorotrimellitic anhydride (DCTA) powder to the stirred solution over 1-2 hours. The slow addition is crucial to control the exothermic reaction and maintain a low temperature.

-

After the complete addition of DCTA, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring the viscous solution at room temperature for 12-24 hours under a nitrogen atmosphere to ensure the formation of a high molecular weight poly(amic acid). The viscosity of the solution will increase significantly during this time.

-

The resulting viscous solution is the poly(amic acid) precursor, which can be stored under refrigeration for a short period before imidization.

Protocol 2: Thermal Imidization of Poly(amic acid)

Materials:

-

Poly(amic acid) solution from Protocol 1

-

Glass substrate (e.g., glass plate)

-

Doctor blade or spin coater

-

High-temperature oven with controlled heating rates

Procedure:

-

Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to form a uniform thin film.

-

Place the coated substrate in a high-temperature oven.

-

Dry the film at a relatively low temperature, typically 80-100 °C, for 1-2 hours to remove the bulk of the solvent.

-

Gradually increase the temperature in a stepwise manner to effect imidization. A typical heating schedule is as follows:

-

150 °C for 1 hour

-

200 °C for 1 hour

-

250 °C for 1 hour

-

300 °C for 1 hour

-

-

After the final heating step, slowly cool the oven to room temperature.

-

The resulting polyimide film can be carefully peeled from the glass substrate.

Protocol 3: Chemical Imidization of Poly(amic acid)

Materials:

-

Poly(amic acid) solution from Protocol 1

-

Acetic anhydride (dehydrating agent)

-

Pyridine or triethylamine (catalyst)

-

Methanol or ethanol (for precipitation)

-

Beaker

-

Stirring rod

Procedure:

-

To the poly(amic acid) solution at room temperature, add a stoichiometric excess of acetic anhydride (e.g., 2-4 moles per mole of amic acid repeat unit) and a catalytic amount of pyridine or triethylamine (e.g., 1 mole per mole of amic acid repeat unit) with vigorous stirring.

-

Continue stirring the mixture at room temperature for 12-24 hours. The imidization process will cause the polymer to precipitate from the solution.

-

Pour the reaction mixture into a large excess of a non-solvent such as methanol or ethanol to fully precipitate the polyimide.

-

Filter the fibrous or powdered polyimide and wash it thoroughly with fresh non-solvent to remove residual solvent, acetic acid, and catalyst.

-

Dry the purified polyimide in a vacuum oven at 100-150 °C for several hours until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for high-performance polyimides. Note that the specific values for polymers derived from 3,6-dichlorotrimellitic anhydride will depend on the diamine used and the processing conditions. The data presented here are representative of aromatic polyimides and serve as a benchmark.

Table 1: Thermal Properties of Aromatic Polyimides

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 250 - 400 °C |

| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C (in N₂) |

| Coefficient of Thermal Expansion (CTE) | 20 - 60 ppm/°C |

Table 2: Mechanical Properties of Aromatic Polyimide Films

| Property | Typical Value Range |

| Tensile Strength | 100 - 200 MPa |

| Tensile Modulus | 2 - 5 GPa |

| Elongation at Break | 5 - 80% |

Visualizations

Polyimide Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for polyimides.

Logical Relationship of Polyimide Properties and Applications

This diagram shows the relationship between the molecular structure of polyimides derived from 3,6-dichlorotrimellitic anhydride and their resulting properties and applications.

Application Notes and Protocols for the Synthesis of Dichlorinated Fluoresceins using 3,6-Dichlorotrimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dichlorinated fluoresceins, a class of fluorescent dyes with significant applications in biological research and drug development. The protocol utilizes 3,6-Dichlorotrimellitic anhydride as a key precursor, leading to the formation of fluorescein derivatives with altered photophysical and chemical properties compared to their non-chlorinated analogs.

Introduction

Dichlorinated fluoresceins are valuable fluorescent probes used in a variety of applications, including DNA sequencing, cellular imaging, and fluorescence-based assays. The introduction of chlorine atoms onto the fluorescein core can significantly impact the dye's spectral properties, pKa, and photostability. 3,6-Dichlorotrimellitic anhydride is a crucial starting material for the synthesis of these dyes, enabling the creation of probes such as tetrachlorofluorescein (TET) and hexachlorofluorescein (HEX), which are widely used in molecular biology.[1]

The synthesis is based on the well-established condensation reaction between a substituted phthalic anhydride derivative and a resorcinol, a variation of the Friedel-Crafts acylation.[2] By using 3,6-Dichlorotrimellitic anhydride in place of standard phthalic anhydride, dichlorinated fluorescein analogs can be reliably produced.

Data Presentation

Table 1: Key Reactants and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |

| 3,6-Dichlorotrimellitic anhydride | C₉H₂Cl₂O₅ | 261.01 | Key precursor for dichlorinated fluoresceins.[1][3] | AAT Bioquest |

| Resorcinol | C₆H₆O₂ | 110.11 | Reactant for forming the xanthene core. | Sigma-Aldrich |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | Lewis acid catalyst. | Merck |

| Methanesulfonic acid | CH₄O₃S | 96.11 | Alternative acidic catalyst and solvent. | Alfa Aesar |

| Sodium Hydroxide | NaOH | 40.00 | Used for purification and solubilization. | VWR |

| Hydrochloric Acid | HCl | 36.46 | Used for precipitation of the final product. | Fisher Scientific |

| Ethanol/Methanol | C₂H₅OH / CH₃OH | 46.07 / 32.04 | Solvents for recrystallization. | Various |

Table 2: Spectroscopic Properties of a Representative Dichlorinated Fluorescein (2',7'-Dichlorofluorescein)

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~503 nm | In aqueous solution[4] |

| Emission Maximum (λem) | ~523 nm | In aqueous solution[4] |

| Molar Absorptivity (ε) | Varies with pH | - |

| Quantum Yield (Φf) | Dependent on substitution and environment | - |

Note: The exact spectroscopic properties will vary depending on the specific dichlorinated fluorescein derivative synthesized and the solvent conditions.

Experimental Protocols

This protocol describes a general method for the synthesis of a dichlorinated fluorescein dye using 3,6-Dichlorotrimellitic anhydride and resorcinol.

Materials:

-

3,6-Dichlorotrimellitic anhydride

-

Resorcinol

-

Zinc chloride (anhydrous) or Methanesulfonic acid

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethanol or Methanol for recrystallization

-

Round-bottom flask

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer and stir bar

-

Condenser

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, combine 3,6-Dichlorotrimellitic anhydride (1.0 eq) and resorcinol (2.1 eq).

-

Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 eq) or use methanesulfonic acid as both the catalyst and solvent. The use of a strong acid catalyst is crucial for the condensation reaction.

-

-

Reaction:

-

Heat the reaction mixture to 180-200°C with constant stirring.[5] It is critical to maintain the temperature within this range to ensure the reaction proceeds without decomposition of the product.[5]

-

The reaction mixture will become a thick, dark-colored paste.

-

Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add a 1 M NaOH solution to the flask to dissolve the crude product. The solution will turn a deep reddish-brown and exhibit fluorescence.

-

Once fully dissolved, filter the solution to remove any insoluble impurities.

-

Slowly add 1 M HCl to the filtrate with stirring to precipitate the dichlorinated fluorescein. The product will precipitate as a solid. Continue adding HCl until the solution is acidic (pH ~2-3).

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts.

-

-

Recrystallization:

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final dichlorinated fluorescein as a crystalline solid.[6]

-

-

Characterization:

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm its structure and purity.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of dichlorinated fluoresceins.

Logical Relationship of Components

Caption: Relationship between reactants and the synthesis process.

References

- 1. 3,6-Dichlorobenzene-1,2,4-tricarboxylic anhydride [3,6-Dichlorotrimellitic anhydride] | AAT Bioquest [aatbio.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Fluorescein Impurity 2 (3,6-Dichlorotrimellitic Anhydride) - CAS - 81742-10-1 | Axios Research [axios-research.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimique.wordpress.com [chimique.wordpress.com]

- 6. 2',7'-Dichlorofluorescein synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 3,6-Dichlorotrimellitic Anhydride as a Precursor for Dichlorinated Rhodamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorotrimellitic anhydride is a crucial precursor in the synthesis of a specific class of rhodamine dyes, notably tetrachlororhodamine (TET) and hexachlororhodamine (HEX). These dichlorinated rhodamines exhibit distinct spectral properties that make them highly valuable as fluorescent labels in molecular biology and drug development. Their applications primarily revolve around oligonucleotide labeling for use in techniques such as DNA sequencing and polymerase chain reaction (PCR). The chlorine substituents on the xanthene core of the rhodamine structure influence the absorption and emission spectra, offering alternatives to more common fluorophores like fluorescein (FAM). This document provides detailed application notes and experimental protocols for the synthesis and utilization of rhodamines derived from 3,6-dichlorotrimellitic anhydride.

Applications

Rhodamines synthesized from 3,6-dichlorotrimellitic anhydride are predominantly used as fluorescent reporters in various biochemical assays.

-

Oligonucleotide Labeling: TET and HEX are widely used to label the 5' end of oligonucleotides. These labeled probes are essential for:

-

Multiplex PCR: The distinct spectral characteristics of TET and HEX allow for their use in combination with other fluorophores, such as FAM, for the simultaneous detection of multiple targets in a single reaction.

-

DNA Sequencing and Fragment Analysis: Labeled primers are employed in Sanger sequencing and fragment analysis to generate fluorescently tagged DNA fragments that can be detected and sized by capillary electrophoresis.

-

-

Hybridization Probes: Fluorescently labeled oligonucleotides serve as probes in various hybridization-based assays, including fluorescence in situ hybridization (FISH) and microarray analysis.

Physicochemical and Spectroscopic Data

| Fluorophore | Absorbance Max (λmax) | Emission Max (λem) | Visible Color |

| TET | 521 nm[] | 536 nm[] | Orange[] |

| HEX | 535 nm[2] | 556 nm[2] | Red[] |

Experimental Protocols

The synthesis of dichlorinated rhodamines from 3,6-dichlorotrimellitic anhydride generally follows a condensation reaction with a substituted m-aminophenol. The following is a generalized protocol based on established rhodamine synthesis methodologies.

Protocol 1: Synthesis of Dichlorinated Rhodamine (General Procedure)

This protocol describes the acid-catalyzed condensation of 3,6-dichlorotrimellitic anhydride with a suitable m-aminophenol derivative.

Materials:

-

3,6-Dichlorotrimellitic anhydride

-

Substituted m-aminophenol (e.g., 3-aminophenol for a basic dichlororhodamine structure)

-

Strong acid catalyst (e.g., methanesulfonic acid or p-toluenesulfonic acid)

-

High-boiling point solvent (e.g., propionic acid)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification supplies (silica gel for column chromatography, HPLC system)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine 3,6-dichlorotrimellitic anhydride (1 equivalent) and the substituted m-aminophenol (2.2 equivalents).

-

Solvent and Catalyst Addition: Add a high-boiling point solvent, such as propionic acid, to the flask to create a stirrable slurry. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).

-

Condensation Reaction: Heat the reaction mixture under an inert atmosphere to a temperature of 180-200°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then dissolved in a suitable solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted anhydride and acid catalyst, followed by a wash with brine.

-

Purification: The crude rhodamine dye is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure product.

Protocol 2: Post-Synthetic Labeling of Oligonucleotides

This protocol outlines the general procedure for labeling an amino-modified oligonucleotide with an activated form of a dichlorinated rhodamine.

Materials:

-

Amino-modified oligonucleotide

-

NHS-ester of the dichlorinated rhodamine (e.g., TET-NHS ester)

-

Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

-

Nuclease-free water

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mM.

-

Dye Preparation: Dissolve the NHS-ester of the rhodamine dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized but is typically in the range of 10-50 fold excess of the dye.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

Purification of Labeled Oligonucleotide: The labeled oligonucleotide is purified from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The concentration and labeling efficiency of the purified labeled oligonucleotide are determined by UV-Vis spectroscopy.

Visualizing the Synthesis and Application

Diagram 1: General Synthesis of Dichlorinated Rhodamines

Caption: Workflow for the synthesis of dichlorinated rhodamines.

Diagram 2: Oligonucleotide Labeling Workflow

Caption: Workflow for oligonucleotide labeling with rhodamine dyes.

Conclusion

3,6-Dichlorotrimellitic anhydride serves as a valuable and specialized precursor for the synthesis of dichlorinated rhodamine dyes. These fluorophores, including TET and HEX, have carved a niche in molecular diagnostics and research, particularly for oligonucleotide labeling in multiplexed applications. The protocols and data presented here provide a foundational guide for researchers and professionals in the synthesis and application of these important fluorescent probes. Further optimization of reaction conditions and purification strategies may be required depending on the specific m-aminophenol derivative used and the desired final purity of the rhodamine dye.

References

Application of 3,6-Dichlorotrimellitic Anhydride Chemistry in DNA Sequencing and Labeling

Application Note

Introduction

3,6-Dichlorotrimellitic acid, in its anhydride form, serves as a crucial building block in the synthesis of a class of chlorinated xanthene dyes. These dyes, most notably Tetrachlorofluorescein (TET) and Hexachlorofluorescein (HEX), are widely employed as fluorescent labels for oligonucleotides in various molecular biology applications, including DNA sequencing and quantitative real-time PCR (qPCR). The chlorine substituents on the fluorescein core modify the spectral properties of the dyes, resulting in narrower emission spectra and reduced overlap with other commonly used fluorophores like 6-Carboxyfluorescein (FAM). This characteristic makes TET and HEX particularly valuable for multiplexing applications where multiple targets are detected simultaneously.

This document provides detailed application notes and protocols for the synthesis of these dyes from 3,6-dichlorotrimellitic anhydride, their conjugation to oligonucleotides, and their use in DNA sequencing and labeling methodologies.

Key Applications

-

Sanger DNA Sequencing: TET and HEX-labeled primers are utilized in dye-primer-based Sanger sequencing to generate fluorescently labeled DNA fragments for sequence determination.

-

Quantitative Real-Time PCR (qPCR): Oligonucleotide probes dually labeled with a reporter dye (e.g., TET or HEX) and a quencher are used in TaqMan® assays for real-time quantification of nucleic acids.

-

Multiplexing: The distinct spectral properties of TET and HEX allow for their use in combination with other fluorescent dyes (e.g., FAM) in multiplex assays for the simultaneous analysis of multiple genetic markers.

Data Presentation

A summary of the key spectral properties of TET and HEX is provided in the table below for easy comparison. The brightness of a fluorescent dye is a product of its molar extinction coefficient and quantum yield.

| Property | Tetrachlorofluorescein (TET) | Hexachlorofluorescein (HEX) |

| Excitation Maximum (λex) | ~521 nm | ~535 nm |

| Emission Maximum (λem) | ~536 nm | ~556 nm |

| Molar Extinction Coefficient (ε) | Not available | Not available |

| Fluorescence Quantum Yield (Φf) | Not available | Not available |

| Common Quencher Pairing | BHQ®-1 | BHQ®-1 |

Experimental Protocols

I. Synthesis of 5- (and 6-)Carboxytetrachlorofluorescein (TET) from 3,6-Dichlorotrimellitic Anhydride

This protocol describes the synthesis of the reactive form of TET dye, which can then be activated for conjugation to oligonucleotides.

Materials:

-

3,6-Dichlorotrimellitic anhydride

-

4-Chlororesorcinol

-

Methanesulfonic acid

-

Dichloromethane

-

Methanol

-

Hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Condensation Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,6-dichlorotrimellitic anhydride (1 equivalent) and 4-chlororesorcinol (2.2 equivalents).

-

Add methanesulfonic acid as a solvent and catalyst.

-

Heat the reaction mixture at 120-130°C for 4-6 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.

-

A precipitate of the crude 5- (and 6-)carboxy-TET will form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Purification: The crude product is a mixture of 5- and 6-carboxy isomers. Purification can be achieved by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified 5- (and 6-)carboxy-TET as a solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

II. Labeling of Amino-Modified Oligonucleotides with TET-NHS Ester

This protocol outlines the post-synthetic labeling of an oligonucleotide modified with a primary amine using an N-hydroxysuccinimide (NHS) ester of TET.

Materials:

-

Amino-modified oligonucleotide (lyophilized)

-

TET-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

3 M Sodium acetate, pH 5.2

-

Cold absolute ethanol

-

70% ethanol

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

NHS Ester Activation: Immediately before use, dissolve the TET-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

In a microcentrifuge tube, combine 20 µL of the 1 mM amino-modified oligonucleotide solution with 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Add 5-10 equivalents of the dissolved TET-NHS ester to the oligonucleotide solution.

-